molecular formula C12H12BrNO B13243225 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline

2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline

Cat. No.: B13243225
M. Wt: 266.13 g/mol
InChI Key: WITSGNNPKLJLRF-UHFFFAOYSA-N
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Description

2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, a furan ring, and a methyl group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline typically involves the bromination of N-(furan-2-ylmethyl)-5-methylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines.

    Oxidation Reactions: Products include furan-2-carboxylic acid derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide
  • 2-Bromo-N-(furan-2-ylmethyl)benzamide
  • 2-Bromo-N-(furan-2-ylmethyl)-N-methylbenzamide

Uniqueness

2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline is unique due to the presence of the methyl group on the aniline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-5-methylaniline

InChI

InChI=1S/C12H12BrNO/c1-9-4-5-11(13)12(7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3

InChI Key

WITSGNNPKLJLRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)NCC2=CC=CO2

Origin of Product

United States

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